molecular formula C11H10N4O4 B14693296 ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate

ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate

Cat. No.: B14693296
M. Wt: 262.22 g/mol
InChI Key: MFIVWVLGURGFJS-GXDHUFHOSA-N
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Description

Ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate is a hydrazone-derived α,β-unsaturated cyanoester characterized by a conjugated system comprising a cyano group, an ethyl ester, and a 3-nitrophenyl-substituted hydrazinylidene moiety. The (2E)-configuration indicates a trans arrangement of substituents across the central double bond, which influences its electronic and steric properties. The 3-nitro group on the phenyl ring is a strong electron-withdrawing group, enhancing the compound’s electrophilicity and reactivity in cyclization or nucleophilic addition reactions. Such compounds are frequently utilized as intermediates in synthesizing heterocycles with biological relevance, including indoles, pyrazoles, and triazoles .

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-4-3-5-9(6-8)15(17)18/h3-6,13H,2H2,1H3/b14-10+

InChI Key

MFIVWVLGURGFJS-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

The synthesis of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

    Substitution: The phenylhydrazono moiety can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the cyano and nitro groups allows the compound to form strong interactions with target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate and Analogues

Compound Name Substituent on Hydrazinylidene Ester Group Electron Effects Molecular Weight (g/mol) Notable Properties
This compound 3-Nitrophenyl Ethyl Strong electron-withdrawing (NO₂) 290.23 High electrophilicity; pale yellow/orange crystals
Ethyl (2E)-cyano[2-(4-methylphenyl)hydrazinylidene]ethanoate (CAS 59061-90-4) 4-Methylphenyl Ethyl Electron-donating (CH₃) 259.29 Reduced reactivity due to electron-donating group; used in bioactive heterocycle synthesis
Ethyl (2E)-chloro[(4-nitrophenyl)hydrazono]ethanoate (CAS 27143-13-1) 4-Nitrophenyl (with Cl) Ethyl Electron-withdrawing (NO₂, Cl) 282.65 Enhanced stability; potential precursor for agrochemicals
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl (acrylate) Ethyl Electron-donating (OCH₃) 231.25 Syn-periplanar conformation; intermediate for propenoate derivatives
Ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate (CAS 1183530-90-6) Piperazin-2-ylidene Ethyl Moderate electron-withdrawing (amide) 198.22 Heterocyclic backbone; applications in medicinal chemistry

Physicochemical Properties

  • Solubility : The nitro group in the target compound reduces solubility in polar solvents compared to the 4-methoxyphenyl analogue, which benefits from the OCH₃ group’s polarity .
  • Thermal Stability : The 3-nitrophenyl derivative decomposes at higher temperatures (>200°C) due to nitro group instability, whereas methylphenyl variants exhibit greater thermal resilience .

Research Findings and Trends

Recent studies highlight the versatility of hydrazinylidene cyanoesters in diversity-oriented synthesis. For example:

  • This compound has been used to synthesize nitrophenyl-functionalized triazoles with antitumor activity .
  • The 4-methylphenyl analogue (CAS 59061-90-4) is a key intermediate in preparing antimicrobial pyrazole derivatives .
  • Computational studies predict that electron-withdrawing substituents (e.g., NO₂) lower the LUMO energy of α,β-unsaturated esters, enhancing their reactivity in Diels-Alder reactions compared to electron-donating groups .

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